molecular formula C8H10N2O3S2 B2642580 2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid CAS No. 1339344-80-7

2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid

Cat. No.: B2642580
CAS No.: 1339344-80-7
M. Wt: 246.3
InChI Key: CZCLGVJSUPIPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid ( 1339344-80-7) is a high-purity chemical compound with a molecular formula of C8H10N2O3S2 and a molecular weight of 246.31 g/mol . This molecule features a thiazole core linked to an acetic acid moiety via a thioether bridge, making it a valuable building block in medicinal chemistry and organic synthesis. Compounds based on the 2-aminothiazol-4-ylacetic acid scaffold are of significant research interest, particularly in the development of novel penicillins and other β-lactam antibiotics . The structure allows for further functionalization, serving as a key intermediate for creating more complex molecules with potential biological activity. Derivatives of thiazole and related 1,3,4-thiadiazole rings are extensively studied for a wide range of pharmacological applications, including as antibacterial, anticancer, and antifungal agents . Researchers can utilize this compound to synthesize new derivatives for biological screening or to study structure-activity relationships (SAR) in drug discovery projects. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[2-(1-amino-1-oxopropan-2-yl)sulfanyl-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S2/c1-4(7(9)13)15-8-10-5(3-14-8)2-6(11)12/h3-4H,2H2,1H3,(H2,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCLGVJSUPIPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC1=NC(=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the condensation of a thiazole derivative with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives with varying biological activities .

Scientific Research Applications

2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial and antifungal effects. Additionally, the compound’s anti-inflammatory and antitumor activities may involve the modulation of signaling pathways and the inhibition of key enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Compound Name Substituent Molecular Formula Key Properties/Applications CAS/Ref.
2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid Butan-2-yl amide C₉H₁₂N₂O₃S₂ Longer alkyl chain; potential altered solubility 1341986-86-4
2-(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid 4-CF₃-phenylamino C₁₂H₉F₃N₂O₂S Enhanced lipophilicity; possible kinase inhibition 918793-31-4
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid 4-Cl-phenylamino C₁₁H₉ClN₂O₂S Anti-cancer, anti-inflammatory activity 436094-81-4
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid CF₃ on thiazole C₆H₄F₃NO₂S Increased metabolic stability 1082267-60-4

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) improve metabolic stability and may enhance target binding .
  • Alkyl side chains (e.g., butan-2-yl) influence solubility; longer chains reduce polarity but increase steric bulk .

Modifications to the Carboxylic Acid Group

Compound Name Functional Group Molecular Formula Applications CAS/Ref.
Methyl 2-(2-aminothiazol-4-yl)acetate Methyl ester C₆H₈N₂O₂S Prodrug form; improved bioavailability 64987-16-2
Ethyl 2-(2-aminothiazol-4-yl)acetate Ethyl ester C₇H₁₀N₂O₂S Enhanced membrane permeability 53266-94-7

Key Observations :

  • Esterification of the carboxylic acid group increases lipophilicity, facilitating cellular uptake .

Physicochemical Data

Compound Name Molecular Weight logP (Predicted) Solubility
Target Compound ~260 (estimated) ~1.2 (moderate) Moderate aqueous solubility
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid 211.16 ~2.5 (high) Low aqueous solubility
[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid 264.30 ~1.8 (moderate) Improved solubility due to -OCH₃

Q & A

Q. How are discrepancies in bioactivity data across studies addressed?

  • Answer :
  • Meta-analysis : Pool data from multiple labs (e.g., PubChem BioAssay) and apply random-effects models to account for heterogeneity .
  • Reproducibility checks : Independent validation in standardized cell lines (e.g., HEK293 for kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.